molecular formula C16H19BrN2O4 B15008116 Ethyl 4-(2-bromophenyl)-1-(2-hydroxyethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(2-bromophenyl)-1-(2-hydroxyethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B15008116
M. Wt: 383.24 g/mol
InChI Key: YCICPZJARDSKHH-UHFFFAOYSA-N
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Description

Ethyl 4-(2-bromophenyl)-1-(2-hydroxyethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a bromophenyl group, a hydroxyethyl group, and a tetrahydropyrimidine ring

Preparation Methods

The synthesis of Ethyl 4-(2-bromophenyl)-1-(2-hydroxyethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of ethyl acetoacetate with urea in the presence of a base to form the tetrahydropyrimidine ring. The bromophenyl and hydroxyethyl groups are then introduced through subsequent substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Ethyl 4-(2-bromophenyl)-1-(2-hydroxyethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 4-(2-bromophenyl)-1-(2-hydroxyethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and receptor binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-bromophenyl)-1-(2-hydroxyethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyethyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to Ethyl 4-(2-bromophenyl)-1-(2-hydroxyethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate include:

    2-(2-Bromophenyl)-N-(2-hydroxyethyl)acetamide: Shares the bromophenyl and hydroxyethyl groups but differs in the core structure.

    Ethyl 4-(2-chlorophenyl)-1-(2-hydroxyethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure with a chlorine atom instead of bromine.

    Ethyl 4-(2-bromophenyl)-1-(2-methoxyethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure with a methoxyethyl group instead of hydroxyethyl.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H19BrN2O4

Molecular Weight

383.24 g/mol

IUPAC Name

ethyl 6-(2-bromophenyl)-3-(2-hydroxyethyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C16H19BrN2O4/c1-3-23-15(21)13-10(2)19(8-9-20)16(22)18-14(13)11-6-4-5-7-12(11)17/h4-7,14,20H,3,8-9H2,1-2H3,(H,18,22)

InChI Key

YCICPZJARDSKHH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2Br)CCO)C

Origin of Product

United States

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